2,5-Dichloro-8-fluoroquinoline
Overview
Description
2,5-Dichloro-8-fluoroquinoline is a synthetic organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of chlorine and fluorine atoms into the quinoline structure enhances its biological activity and chemical properties, making this compound a compound of significant interest in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-8-fluoroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,5-dichloroaniline with fluorinated reagents under acidic or basic conditions to form the quinoline ring . The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-8-fluoroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled temperatures and may require the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinolines, while oxidation and reduction can produce quinoline N-oxides or reduced quinoline derivatives .
Scientific Research Applications
2,5-Dichloro-8-fluoroquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer properties.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Materials Science: It is used in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-8-fluoroquinoline involves its interaction with specific molecular targets, such as enzymes involved in DNA synthesis and repair. The compound can inhibit the activity of these enzymes, leading to the disruption of cellular processes and ultimately cell death . This mechanism is similar to that of other fluoroquinolines, which are known to target bacterial DNA gyrase and topoisomerase IV .
Comparison with Similar Compounds
2,5-Dichloro-8-fluoroquinoline can be compared with other fluorinated quinolines, such as:
8-Fluoroquinoline: Lacks the chlorine substituents, which may result in different biological activity and chemical properties.
2,5-Dichloroquinoline: Lacks the fluorine substituent, which can affect its reactivity and interactions with biological targets.
5,8-Difluoroquinoline: Contains two fluorine atoms, which can enhance its biological activity compared to mono-fluorinated derivatives.
The unique combination of chlorine and fluorine atoms in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2,5-dichloro-8-fluoroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2FN/c10-6-2-3-7(12)9-5(6)1-4-8(11)13-9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGWOTQFFHUKOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=CC(=C21)Cl)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1342357-62-3 | |
Record name | 2,5-dichloro-8-fluoroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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